

# A Comprehensive Technical Guide to the Physicochemical Properties of 4-Fluoroanthranilic Acid

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## Compound of Interest

Compound Name: *2-Amino-4-fluorobenzoic acid*

Cat. No.: *B020687*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of 4-Fluoroanthranilic acid, an important intermediate in the synthesis of pharmaceuticals and agrochemicals.<sup>[1]</sup> The information is presented to support research and development activities, with a focus on clarity, data accessibility, and reproducible experimental methodologies.

## Core Physicochemical Data

The fundamental properties of 4-Fluoroanthranilic acid are summarized in the tables below, providing a quick reference for laboratory use.

## Table 1: General and Physical Properties

Property	Value	Reference
IUPAC Name	2-amino-4-fluorobenzoic acid	<a href="#">[2]</a>
Synonyms	4-Fluoroanthranilic Acid	<a href="#">[2]</a> <a href="#">[3]</a>
CAS Number	446-32-2	<a href="#">[2]</a> <a href="#">[4]</a>
EC Number	207-163-9	<a href="#">[2]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>7</sub> H <sub>6</sub> FNO <sub>2</sub>	<a href="#">[2]</a>
Molecular Weight	155.13 g/mol	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Appearance	White to orange to green powder/crystal	<a href="#">[3]</a>
Melting Point	192-196 °C	<a href="#">[4]</a>
Solubility	Soluble in Methanol	<a href="#">[3]</a>

**Table 2: Spectroscopic Data**

Technique	Data Availability	Reference
<sup>1</sup> H NMR	Spectra available through databases like NMRShiftDB.	<a href="#">[2]</a>
<sup>13</sup> C NMR	Data available and can be correlated with <sup>1</sup> H NMR via 2D NMR techniques.	
Infrared (IR)	FTIR spectra available through databases.	<a href="#">[2]</a>
Mass Spectrometry	GC-MS data available in NIST database.	<a href="#">[2]</a>
Raman	Spectra available through databases.	<a href="#">[2]</a>
UV-Vis	No specific $\lambda_{\text{max}}$ values for 4-fluoroanthranilic acid were found, but related compounds show UV absorbance.	<a href="#">[5]</a>

**Table 3: Safety and Hazard Information**

Hazard Classification	GHS Code	Description	Reference
Skin Corrosion/Irritation	H315	Causes skin irritation	<a href="#">[2]</a> <a href="#">[4]</a>
Serious Eye Damage/Irritation	H319	Causes serious eye irritation	<a href="#">[2]</a> <a href="#">[4]</a>
Specific Target Organ Toxicity	H335	May cause respiratory irritation	<a href="#">[2]</a> <a href="#">[4]</a>

## Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of 4-Fluoroanthranilic acid are outlined below. These protocols are based on standard laboratory

practices and can be adapted for specific equipment.

## Melting Point Determination (Capillary Method)

This protocol determines the temperature range over which the solid 4-Fluoroanthranilic acid transitions to a liquid.

- Apparatus: Mel-Temp apparatus or similar, capillary tubes (sealed at one end), thermometer.  
[\[4\]](#)[\[6\]](#)
- Procedure:
  - Ensure the 4-Fluoroanthranilic acid sample is dry and finely powdered by grinding in a mortar.[\[7\]](#)
  - Press the open end of a capillary tube into the powdered sample until a small amount of material enters the tube.[\[4\]](#)[\[8\]](#)
  - Tap the sealed end of the tube on a hard surface to compact the powder to a height of 2-3 mm.[\[8\]](#)
  - Place the capillary tube into the heating block of the melting point apparatus.[\[4\]](#)
  - Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point (around 192°C).
  - Reduce the heating rate to 1-2°C per minute to allow for accurate observation.[\[8\]](#)
  - Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (complete melting).[\[8\]](#)  
This range is the melting point.
  - Perform the measurement in triplicate for accuracy.

## Solubility Determination (Qualitative)

This protocol provides a general method for assessing the solubility of 4-Fluoroanthranilic acid in a given solvent.

- Apparatus: Test tubes, vortex mixer, spatula.
- Procedure:
  - Add approximately 10-20 mg of 4-Fluoroanthranilic acid to a clean, dry test tube.
  - Add 1 mL of the desired solvent (e.g., methanol, water, DMSO) to the test tube.
  - Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.
  - Visually inspect the solution. Classify solubility as:
    - Soluble: The solid completely dissolves, leaving a clear solution.
    - Partially Soluble: Some solid dissolves, but undissolved particles remain.
    - Insoluble: The solid does not appear to dissolve.
  - If the compound is soluble, incrementally add more solute until saturation is reached to gain a semi-quantitative understanding.

## pKa Determination (Potentiometric Titration)

This method determines the acid dissociation constant (pKa) by monitoring pH changes during titration with a base.

- Apparatus: Calibrated pH meter with electrode, magnetic stirrer and stir bar, burette, beaker.  
[\[9\]](#)
- Reagents: 0.1 M NaOH solution (standardized), 0.1 M HCl solution, deionized water, 4-Fluoroanthranilic acid.  
[\[9\]](#)
- Procedure:
  - Accurately weigh a sample of 4-Fluoroanthranilic acid and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 1 mM). Gentle warming may be required.  
[\[10\]](#)
  - Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.  
[\[9\]](#)

- If necessary, adjust the initial pH of the solution to the acidic range (e.g., pH 2-3) using 0.1 M HCl.
- Begin titrating with the standardized 0.1 M NaOH solution, adding small, precise increments (e.g., 0.1 mL).
- Record the pH of the solution after each addition, allowing the reading to stabilize.[9]
- Continue the titration until the pH reaches the basic range (e.g., pH 11-12).
- Plot the pH (y-axis) versus the volume of NaOH added (x-axis).
- The equivalence point is the midpoint of the steepest part of the curve. The half-equivalence point (half the volume of NaOH needed to reach the equivalence point) corresponds to the pH at which  $\text{pH} = \text{pKa}$ .[10]

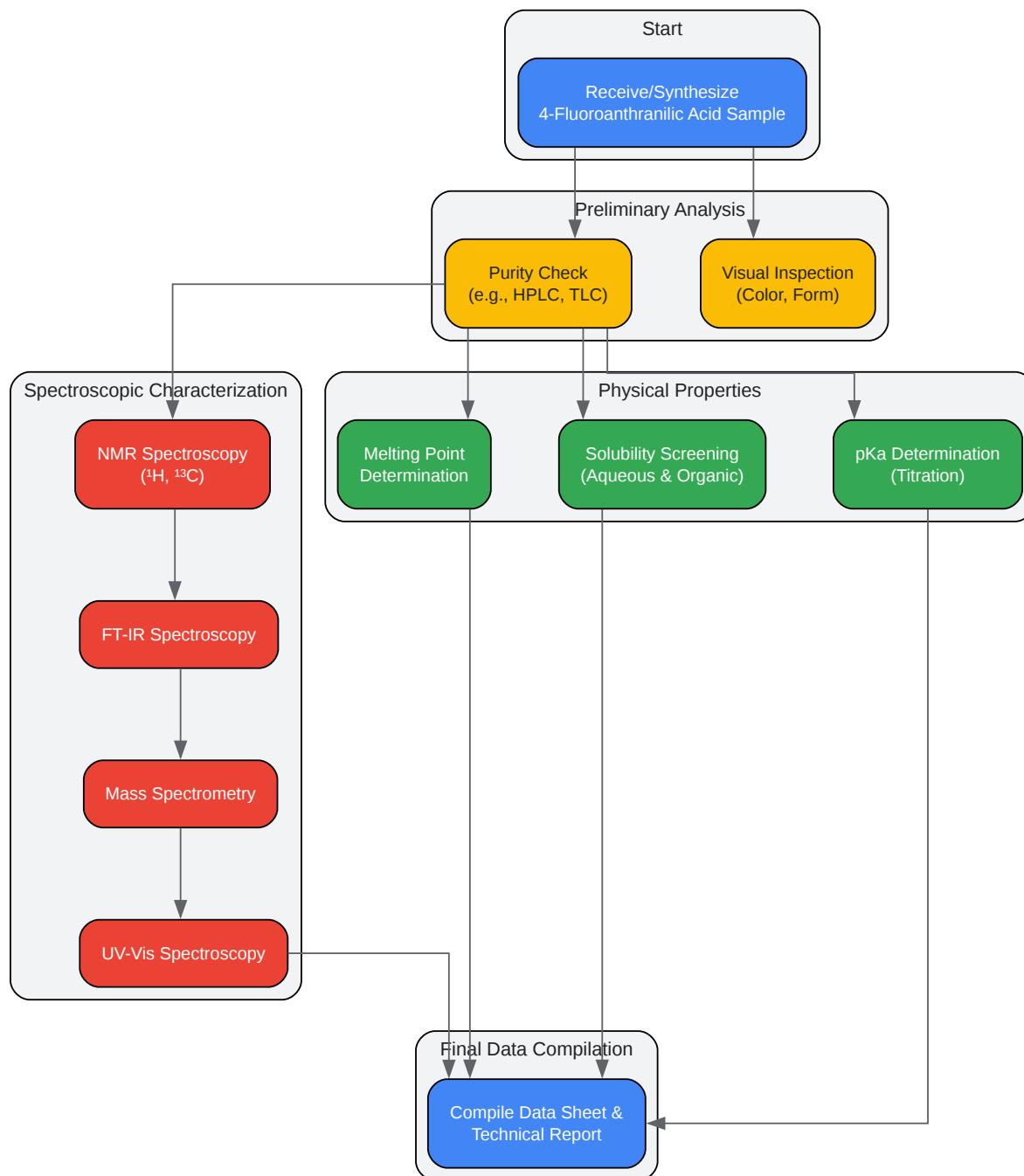
## Spectroscopic Analysis Sample Preparation

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - Dissolve 5-25 mg of 4-Fluoroanthranilic acid in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, Methanol-d<sub>4</sub>) in a small vial.[1][11]
  - Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a pipette with a small cotton or glass wool plug into a clean NMR tube.[2]
  - Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer.[11]
- Fourier-Transform Infrared (FT-IR) Spectroscopy (KBr Pellet Method):
  - Thoroughly dry spectroscopic grade Potassium Bromide (KBr) to remove moisture.
  - In an agate mortar, grind 1-2 mg of 4-Fluoroanthranilic acid until it is a fine powder.[12]
  - Add approximately 100-200 mg of the dry KBr powder to the mortar and gently mix with the sample.[12]
  - Grind the mixture until it is a homogenous, fine powder.

- Transfer the powder to a pellet-forming die and press under high pressure (approx. 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[13][14]
- Place the pellet in the sample holder of the FT-IR spectrometer for analysis.
- UV-Visible (UV-Vis) Spectroscopy:
  - Prepare a stock solution of 4-Fluoroanthranilic acid of a known concentration in a suitable UV-transparent solvent (e.g., methanol, ethanol).
  - Create a series of dilutions from the stock solution to find a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0).
  - Use a quartz cuvette for the measurement. First, fill the cuvette with the pure solvent (the "blank") and measure the baseline.[15]
  - Rinse the cuvette with the sample solution, then fill it with the sample solution for measurement.[16]
  - Scan across the UV-Vis range (e.g., 200-800 nm) to obtain the absorbance spectrum and identify the wavelength(s) of maximum absorbance ( $\lambda_{\text{max}}$ ).[16]

## Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a compound like 4-Fluoroanthranilic acid.

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